molecular formula C11H17N3O B7511451 N-(2-cyclohexylpyrazol-3-yl)acetamide

N-(2-cyclohexylpyrazol-3-yl)acetamide

Cat. No.: B7511451
M. Wt: 207.27 g/mol
InChI Key: XDEVZTKQPUMOOT-UHFFFAOYSA-N
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Description

N-(2-Cyclohexylpyrazol-3-yl)acetamide is a synthetic acetamide derivative characterized by a pyrazole ring substituted with a cyclohexyl group at the 2-position and an acetamide moiety at the 3-position.

Properties

IUPAC Name

N-(2-cyclohexylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(15)13-11-7-8-12-14(11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEVZTKQPUMOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry
  • N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides (): Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly alters crystal packing. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ exhibits two molecules per asymmetric unit, while 3-ClC₆H₄NH-CO-CCl₃ has one. The planar aryl rings facilitate tight packing via π-π interactions. Comparison: The cyclohexyl group in N-(2-cyclohexylpyrazol-3-yl)acetamide introduces steric bulk, likely disrupting planar stacking and reducing crystallinity. This may result in polymorphic variability or altered solubility compared to aryl-substituted analogs .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, forming intermolecular N–H⋯N hydrogen bonds that stabilize 1D chains.
Key Structural Differences
Compound Core Structure Substituent Crystallographic Features
This compound Pyrazole + acetamide Cyclohexyl (bulky) Likely disrupted packing due to steric hindrance
N-(3-ClC₆H₄)-2,2,2-Trichloro-acetamide Phenyl + acetamide Cl (electron-withdrawing) Tight planar packing with one molecule/asymmetric unit
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole + acetamide Dichlorophenyl Twisted conformation, hydrogen-bonded chains
Amide Bond Formation
  • Target Compound : Likely synthesized via coupling of 2-cyclohexylpyrazol-3-amine with acetyl chloride or acetic anhydride, analogous to methods in (EDC-mediated coupling in dichloromethane) .
  • N-(p-Tolyl)acetamide Derivatives (): Prepared via condensation of thiazolidinone intermediates with chloroacetyl chloride or substituted amines. For example, 2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide derivatives were synthesized using sulfonamide intermediates .
  • Benzothiazole Acetamides ():
    Utilized chloroacetyl chloride for alkylation, followed by azole substitution (e.g., triazoles, imidazoles) under refluxing DMF .
Reaction Conditions and Yields
Compound Type Key Reagents Solvent/Temperature Yield Range
Pyrazole acetamides (target) EDC, triethylamine Dichloromethane, 273 K Not reported
Thiazolidinone acetamides Mercaptoacetic acid, ZnCl₂ 1,4-dioxane, reflux Moderate (50–70%)
Benzothiazole acetamides Chloroacetyl chloride, NaOH DMF, reflux High (75–90%)

Pharmacological and Physicochemical Properties

Anticancer Activity
  • Phenoxy Acetamide Derivatives (): Compounds 38–40 (methoxyphenyl-substituted) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cells due to quinazoline-sulfonyl motifs enhancing DNA intercalation . Comparison: The cyclohexyl group in the target compound may improve tumor penetration but lacks the sulfonyl moiety linked to high activity in .
Lipophilicity and Bioavailability
  • Trifluoromethyl Benzothiazoles (): CF₃ groups enhance metabolic stability and logP (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) .
Antimicrobial Potential
  • Benzothiazole-Triazole Hybrids ():
    Derivatives with alkoxy chains (e.g., 5a–m) showed MIC values of 2–8 µg/mL against Staphylococcus aureus due to thioether linkages enhancing membrane disruption .
    • Comparison : The pyrazole core in the target compound may offer distinct binding modes to microbial targets, though activity data is speculative without direct evidence.

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